Product packaging for Liotrix(Cat. No.:CAS No. 8065-29-0)

Liotrix

Numéro de catalogue: B1202310
Numéro CAS: 8065-29-0
Poids moléculaire: 1471.8 g/mol
Clé InChI: LKYWLLWWYBVUPP-XOCLESOZSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Liotrix is a synthetically derived combination of the two primary thyroid hormones, Levothyroxine (T4) and Liothyronine (T3), in a standardized 4:1 weight ratio . This preparation is designed to provide a consistent and defined standard for research applications. Thyroid hormones are critical for regulating metabolic processes, influencing growth and development, and are involved in the normal function of numerous organ systems . The mechanism of action is primarily mediated through binding to nuclear thyroid hormone receptors (TRα and TRβ), which function as ligand-dependent transcription factors . This binding modulates the expression of a wide array of genes, ultimately leading to an increase in basal metabolic rate and alterations in the metabolism of carbohydrates, proteins, and lipids . In a research context, this compound is a valuable tool for studying thyroid hormone signaling, peripheral hormone conversion, and the metabolic effects of combined T4 and T3 administration in various in vitro and in vivo models. It is also used in the development and validation of analytical methods for hormone detection. This product is labeled "For Research Use Only" and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with their laboratory's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H21I7N2Na2O8 B1202310 Liotrix CAS No. 8065-29-0

Propriétés

Key on ui mechanism of action

The hormones, T4 and T3, are tyrosine-based hormones produced by the thyroid gland. Iodine is an important component in their synthesis. The major secreted form of thyroid hormone is T4. T4 is converted T3, the more active thyroid hormone, by deiodinases in peripheral tissues. T3 acts in the body to increase basal metabolic rate, alter protein synthesis and increase the body's sensitivity to catecholamines (such as adrenaline). Thyroid hormones are essential for proper development and differentiation of all cells of the human body. T4 and T3 regulate protein, fat and carbohydrate metabolism to varying extents. The most pronounced effect of the hormones is in altering how human cells use energetic compounds. The thyroid hormone derivatives bind to the thyroid hormone receptors initially to initiate their downstream effects.

Numéro CAS

8065-29-0

Formule moléculaire

C30H21I7N2Na2O8

Poids moléculaire

1471.8 g/mol

Nom IUPAC

disodium;(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate

InChI

InChI=1S/C15H11I4NO4.C15H12I3NO4.2Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);1-4,6,12,20H,5,19H2,(H,21,22);;/q;;2*+1/p-2/t2*12-;;/m00../s1

Clé InChI

LKYWLLWWYBVUPP-XOCLESOZSA-L

SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+].[Na+]

SMILES isomérique

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)[O-])N.[Na+].[Na+]

SMILES canonique

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)[O-])N)I)I)O.C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.[Na+].[Na+]

Autres numéros CAS

8065-29-0

Numéros CAS associés

8061-58-3 (Parent)

Synonymes

Euthroid
Euthyral
liotrix
Thyreotom
Thyrolar
thyroxine - triiodothyronine combination
thyroxine - triiodothyronine combination, monosodium salt
thyroxine, triiodothyronine drug combination
triiodothyronine - thyroxine combination

Origine du produit

United States

Biochemical Foundations of Thyroid Hormone Synthesis and Interconversion Relevant to Liotrix Components

Biosynthesis of Thyroxine (T4) and Triiodothyronine (T3)

The synthesis of thyroid hormones is a complex and highly regulated process that occurs within the follicular cells of the thyroid gland. This intricate sequence of events ensures a steady supply of hormones essential for regulating metabolism, growth, and development. The process begins with the uptake of iodide from the bloodstream and culminates in the formation of T4 and T3 molecules attached to a large glycoprotein (B1211001).

The initial and rate-limiting step in thyroid hormone synthesis is the active transport of iodide from the blood into the thyroid follicular cells. This is accomplished by the sodium/iodide symporter (NIS), a protein located on the basolateral membrane of the thyrocytes. Once inside the cell, iodide is transported to the apical membrane, facing the follicular lumen.

Here, at the apical-colloid interface, the process of organification occurs. This involves the oxidation of iodide to a more reactive form, iodine, a reaction catalyzed by the enzyme thyroid peroxidase (TPO) in the presence of hydrogen peroxide (H2O2). The newly formed iodine is then rapidly incorporated into tyrosine residues of a large protein called thyroglobulin. This iodination of tyrosine residues is a critical step in the formation of the hormone precursors.

Thyroglobulin (Tg) is a large, 660 kDa dimeric glycoprotein synthesized by the follicular cells and secreted into the follicular lumen, where it constitutes the major component of the colloid. It serves as the scaffold or matrix for the synthesis and storage of thyroid hormones. Each thyroglobulin molecule contains numerous tyrosine residues, but only a select few are accessible for iodination.

The iodination of these specific tyrosine residues by TPO results in the formation of monoiodotyrosine (MIT) and diiodotyrosine (DIT) while they are still part of the thyroglobulin backbone. Thyroglobulin, therefore, acts as a prohormone, holding the building blocks of T3 and T4.

The final step in the synthesis of thyroid hormones within the thyroglobulin molecule is the enzymatic coupling of the iodotyrosine precursors. This reaction is also catalyzed by thyroid peroxidase (TPO).

The coupling process involves the joining of two iodotyrosine molecules:

The coupling of two diiodotyrosine (DIT) molecules results in the formation of thyroxine (T4).

The coupling of one monoiodotyrosine (MIT) molecule and one diiodotyrosine (DIT) molecule forms triiodothyronine (T3).

These hormones remain stored within the follicular lumen as part of the thyroglobulin molecule until the body signals for their release.

Key Molecule/EnzymeRole in Thyroid Hormone Biosynthesis
Sodium/Iodide Symporter (NIS) Actively transports iodide from the blood into thyroid follicular cells.
Thyroid Peroxidase (TPO) Catalyzes the oxidation of iodide and its incorporation into thyroglobulin (organification), as well as the coupling of iodotyrosines to form T4 and T3.
Thyroglobulin (Tg) A large glycoprotein that serves as the precursor and storage matrix for thyroid hormones.
Monoiodotyrosine (MIT) A precursor molecule formed by the iodination of a tyrosine residue at one position.
Diiodotyrosine (DIT) A precursor molecule formed by the iodination of a tyrosine residue at two positions.

Peripheral Metabolism and Deiodination of Thyroid Hormones

While the thyroid gland produces both T4 and T3, the majority of the hormone released into circulation is T4. Thyroxine is generally considered a prohormone, with a longer half-life than T3. The more biologically active form, T3, is primarily generated in peripheral tissues through the enzymatic removal of an iodine atom from T4. This conversion process is critical for regulating thyroid hormone activity at the cellular level.

Type 1 Deiodinase (DIO1): Found predominantly in the liver, kidneys, and thyroid gland. DIO1 can perform both outer and inner ring deiodination. It plays a significant role in producing circulating T3 from T4 and also in clearing reverse T3 (rT3) from the blood.

Type 2 Deiodinase (DIO2): Located in tissues such as the central nervous system, pituitary gland, brown adipose tissue, and muscle. DIO2 is crucial for the local production of T3 within cells, allowing tissues to fine-tune their intracellular thyroid hormone levels independently of circulating T3 concentrations.

Type 3 Deiodinase (DIO3): This enzyme is the primary inactivator of thyroid hormones. It catalyzes the removal of an iodine atom from the inner ring of T4 and T3, converting them into the inactive metabolites reverse T3 (rT3) and T2, respectively. DIO3 is highly expressed during embryonic and neonatal development and in the placenta, protecting tissues from excessive thyroid hormone exposure.

The activation of thyroxine occurs through a process called 5'-deiodination, or outer ring deiodination (ORD). This reaction specifically removes the iodine atom from the outer phenolic ring of the T4 molecule. Both DIO1 and DIO2 enzymes catalyze this activating pathway, converting the prohormone T4 into the more potent T3. In humans, approximately 80-90% of the circulating T3 is derived from the peripheral deiodination of T4, highlighting the critical role of this metabolic process. This conversion allows for precise, tissue-specific regulation of thyroid hormone signaling.

Deiodinase EnzymePrimary Location(s)Primary Biochemical Function
Type 1 (DIO1) Liver, Kidneys, ThyroidContributes to circulating T3 production; clears reverse T3 (rT3).
Type 2 (DIO2) CNS, Pituitary, Brown Adipose Tissue, MuscleLocal, intracellular conversion of T4 to T3 for tissue-specific regulation.
Type 3 (DIO3) Placenta, Fetal Tissues, CNSInactivates T4 and T3 by converting them to rT3 and T2, respectively.

Regulation of Deiodinase Activity and Isoform Distribution

The activation and inactivation of thyroid hormones are regulated by a family of three homologous selenoproteins known as iodothyronine deiodinases (D1, D2, and D3) nih.govnih.govnih.gov. These enzymes differ in their tissue distribution, catalytic properties, and regulatory mechanisms, allowing for exquisite, tissue-specific control of thyroid hormone signaling, independent of circulating hormone levels nih.govoup.comresearchgate.net.

Deiodinase Isoforms:

Type 1 Deiodinase (D1): Found primarily in tissues with high blood flow like the liver, kidneys, and thyroid gland, D1 is responsible for contributing to the pool of circulating T3 nih.govrestartmed.com. It is unique in that it can perform both outer ring (activation) and inner ring (inactivation) deiodination nih.govjci.org. Its activity is inhibited by the drug propylthiouracil (B1679721) (PTU) nih.govnih.gov.

Type 2 Deiodinase (D2): D2 is considered the primary activating enzyme, exclusively catalyzing the outer ring deiodination of T4 to produce T3 for intracellular use nih.govrestartmed.com. It is highly expressed in the brain, pituitary, and brown adipose tissue, where it plays a critical role in local T3 homeostasis and thermogenesis nih.govfrontiersin.org. Unlike D1, D2 is not sensitive to PTU nih.gov. Its activity is a key component of the feedback loop regulating thyroid-stimulating hormone (TSH) secretion from the pituitary nih.gov.

Type 3 Deiodinase (D3): As the principal inactivating deiodinase, D3 exclusively removes an iodine atom from the inner ring of T4 and T3 nih.gove-enm.orgnih.gov. It is highly expressed during embryonic and neonatal periods and in adults is found in the central nervous system, skin, and placenta frontiersin.orge-enm.org. D3 plays a crucial protective role, clearing excess thyroid hormone and terminating its action e-enm.org.

The subcellular locations of these enzymes are also distinct: D1 and D3 are typically located in the plasma membrane, while D2 resides in the endoplasmic reticulum, closer to the cell nucleus where thyroid hormone receptors are located oup.comresearchgate.net.

Interactive Data Table: Comparison of Deiodinase Isoforms

FeatureType 1 Deiodinase (D1)Type 2 Deiodinase (D2)Type 3 Deiodinase (D3)
Primary Function T3 production for circulation; T4/T3 inactivationLocal, intracellular T3 production (Activation)T4 and T3 inactivation
Deiodination Site Outer and Inner RingOuter Ring OnlyInner Ring Only
Primary Substrate rT3 > T4 > T3T4 > rT3T3 > T4
Key Locations Liver, Kidney, ThyroidBrain, Pituitary, Brown Adipose TissueCNS, Skin, Placenta, Fetal Tissues
Regulation by T3 StimulatedInhibitedStimulated
PTU Sensitivity SensitiveInsensitiveInsensitive

Regulation of Activity:

The activity of deiodinases is tightly controlled through several mechanisms to maintain thyroid hormone homeostasis.

Feedback Regulation: The system exhibits classic homeostatic feedback. For example, high levels of T3 tend to decrease the activity of the activating enzyme D2 while increasing the expression of the inactivating enzyme D3, which helps to buffer cells from excessive hormone levels nih.govjci.org. Conversely, in states of iodine deficiency or hypothyroidism, D2 activity is increased to maximize the production of active T3 from the available T4 oup.comnih.gov.

Transcriptional Control: Thyroid hormones themselves regulate the genes encoding the deiodinases. T3 stimulates the transcription of the D1 and D3 genes but inhibits the D2 gene nih.govjci.org. Other factors, including growth factors and hypoxia (which stimulates D3), can also alter deiodinase gene expression oup.comnih.gov.

Post-translational Regulation: Deiodinase activity is also controlled after the protein has been synthesized. A key mechanism for regulating D2 is through ubiquitination, a process where the attachment of a small protein called ubiquitin marks the D2 enzyme for degradation jci.org. This allows for rapid fine-tuning of intracellular T3 levels in response to various signals without needing to alter gene transcription jci.org.

This complex, multi-layered regulatory system ensures that thyroid hormone activity is precisely tailored to the metabolic needs of specific tissues at different times.

Interactive Data Table: Factors Regulating Deiodinase Activity

DeiodinaseStimulating FactorsInhibiting Factors
D1 High T3 levelsPropylthiouracil (PTU), Illness
D2 Low T3 levels (Hypothyroidism), cAMP (e.g., via cold exposure in BAT)High T3 levels, Ubiquitination
D3 High T3 levels, Hypoxia, Growth FactorsLow T3 levels (Hypothyroidism)

Molecular and Cellular Mechanisms of Action for Liotrix Components T4 and T3

Thyroid Hormone Receptor (TR) Structure and Ligand Binding Kinetics

Thyroid hormone receptors are members of the nuclear receptor superfamily of ligand-inducible transcription factors. nih.govbioscientifica.com Structurally, TRs are characterized by several functional domains: an N-terminal A/B domain, a highly conserved DNA-binding domain (DBD), a hinge region, and a C-terminal ligand-binding domain (LBD). wikipedia.orgnih.gov The DBD contains two zinc finger motifs that are crucial for the receptor's interaction with specific DNA sequences, while the LBD is responsible for binding thyroid hormones. wikipedia.orgub.edu

TR Isoform Diversity (TRα and TRβ) and Differential Ligand Affinity

In humans, thyroid hormone receptors are encoded by two separate genes: THRA on chromosome 17 and THRB on chromosome 3. nih.gov These genes give rise to several protein isoforms through alternative splicing, with the major T3-binding isoforms being TRα1, TRβ1, and TRβ2. nih.govresearchgate.net While TRα1 and TRβ1 are widely expressed, the expression of TRβ2 is more restricted, primarily found in the pituitary gland, hypothalamus, retina, and developing inner ear. endocrine-abstracts.orgjci.org Another isoform, TRα2, is also produced from the THRA gene but lacks the ability to bind T3 and its physiological function is not fully understood. nih.govresearchgate.net

The different TR isoforms exhibit differential binding affinities for the two components of Liotrix, T4 and T3. Triiodothyronine (T3) is considered the biologically active form of the hormone as it binds to TRs with a significantly higher affinity—approximately 10 to 30 times greater—than thyroxine (T4). nih.gov This difference in affinity is a key determinant in the biological potency of these hormones. nih.gov While both T3 and T4 can be accommodated within the ligand-binding pocket of the TRs, the interaction with T3 is more stable. nih.gov For instance, the dissociation of T3 from both TRα and TRβ is a slower process compared to the dissociation of other ligands. nih.gov

Below is an interactive table summarizing the key characteristics of the major thyroid hormone receptor isoforms.

IsoformGeneChromosome LocationTissue DistributionLigand Binding
TRα1 THRA17Widely expressed, particularly in the heart, brain, bone, and small intestine. nih.govBinds T3 with high affinity.
TRβ1 THRB3Widely expressed, with high levels in the liver, kidney, and brain. jci.orgBinds T3 with high affinity.
TRβ2 THRB3Primarily expressed in the pituitary, hypothalamus, retina, and cochlea. endocrine-abstracts.orgjci.orgBinds T3 with high affinity.
TRα2 THRA17Expressed in the brain, kidney, and testis. nih.govDoes not bind T3. nih.gov

Nuclear Receptor Complex Formation and DNA Interaction

Thyroid hormone receptors exert their primary effects by acting as transcription factors that regulate the expression of target genes. wikipedia.org To achieve this, TRs typically form heterodimers with another nuclear receptor, the retinoid X receptor (RXR). nih.govyoutube.com This TR-RXR heterodimer is considered the functionally active form of the receptor in vivo. oup.com The formation of this heterodimer enhances the stability and DNA binding affinity of the complex. oup.com

The TR-RXR heterodimer recognizes and binds to specific DNA sequences known as thyroid hormone response elements (TREs), which are located in the regulatory regions of target genes. als-journal.comoup.com TREs are typically composed of two "half-sites" of the consensus sequence AGGTCA arranged as direct repeats, often separated by a four-nucleotide spacer (a configuration known as DR4). nih.govpnas.org However, other arrangements, including inverted and everted repeats, have also been identified. pnas.org The DNA-binding domains of both TR and RXR in the heterodimer make direct contact with the DNA at the TRE. nih.gov

Genomic Mechanisms of Thyroid Hormone Signaling

The genomic actions of thyroid hormones are mediated through the direct regulation of gene expression by the TR-RXR heterodimer bound to TREs. nih.govendocrine-abstracts.org This process involves a complex interplay of the receptor, the hormone ligand, and various coregulatory proteins that ultimately leads to changes in chromatin structure and the rate of gene transcription. nih.gov

Transcriptional Regulation of Target Genes via Thyroid Hormone Response Elements (TREs)

In the absence of its ligand, T3, the TR-RXR heterodimer bound to a TRE actively represses the transcription of the target gene. ub.eduendocrine-abstracts.org This is achieved through the recruitment of a multiprotein complex of corepressors, such as nuclear receptor corepressor 1 (NCoR1) and silencing mediator for retinoid and thyroid hormone receptors (SMRT). bioscientifica.comnih.gov These corepressors, in turn, recruit histone deacetylases (HDACs), which modify chromatin structure to create a transcriptionally repressive state. youtube.comnih.gov

The binding of T3 to the ligand-binding domain of the TR induces a significant conformational change in the receptor protein. nih.govub.edu This alteration in shape leads to the dissociation of the corepressor complex and the subsequent recruitment of a different set of proteins known as coactivators. nih.govub.edu This switch from corepressor to coactivator interaction is a central tenet of thyroid hormone's genomic action. researchgate.net

Coregulator Recruitment and Chromatin Remodeling

Upon T3 binding, the TR-RXR heterodimer recruits coactivator proteins, such as those of the steroid receptor coactivator (SRC) family. researchgate.net These coactivators then serve as a scaffold to recruit other proteins with enzymatic activity that modify chromatin structure. nih.gov Key among these are histone acetyltransferases (HATs), which acetylate histone proteins, leading to a more open and transcriptionally permissive chromatin configuration. youtube.comnih.gov

In addition to HATs, ATP-dependent chromatin remodeling complexes, such as the SWI/SNF complex, are also recruited to the liganded TR. nih.gov These complexes utilize the energy from ATP hydrolysis to physically alter the structure of chromatin, further enhancing the accessibility of the DNA to the transcriptional machinery. nih.gov The concerted action of these coactivators and chromatin remodelers ultimately facilitates the initiation of transcription by RNA polymerase II, leading to either an increase or decrease in the expression of the target gene. oup.com

Transport Dynamics and Cellular Bioavailability of Liotrix Components

Plasma Membrane Transport Proteins for Thyroid Hormones

The passage of thyroid hormones across cell membranes is not a simple diffusion process but is mediated by a variety of transport proteins. These transporters are crucial for the cellular uptake of T4 and T3, making them available for intracellular metabolism and action. Several key transporters have been identified as having high specificity for thyroid hormones. nih.govnih.goveur.nl

Monocarboxylate Transporter 8 (MCT8) , encoded by the SLC16A2 gene, is a highly specific and active transporter of thyroid hormones. nih.govsolvobiotech.comoup.com It facilitates the transport of both T4 and T3 across the cell membrane. mct8.infofrontiersin.org MCT8 is widely expressed in various tissues, including the brain, liver, kidneys, and heart, highlighting its critical role in thyroid hormone homeostasis. nih.govsolvobiotech.com Mutations in the MCT8 gene lead to Allan-Herndon-Dudley syndrome, a severe X-linked neurological disorder characterized by impaired psychomotor development, which underscores the transporter's importance in neuronal thyroid hormone uptake. nih.gov

Monocarboxylate Transporter 10 (MCT10) , also known as T-type amino acid transporter 1 (TAT1), is another member of the solute carrier family 16. nih.govsolvobiotech.com It is closely related to MCT8 and also transports aromatic amino acids. nih.govnih.gov MCT10 facilitates the transport of T3 with high efficiency and, to a lesser extent, T4. solvobiotech.comnih.gov Its expression is widespread, found in tissues such as the intestine, kidney, liver, and placenta. nih.gov

Organic Anion Transporting Polypeptide 1C1 (OATP1C1) is a member of the OATP family of transporters and shows a high specificity for T4. oup.comnih.govmdpi.com It is prominently expressed at the blood-brain barrier, where it is thought to play a crucial role in the transport of T4 from the circulation into the brain. mct8.infooup.comnih.gov Once inside the brain, T4 can be converted to the more active T3. OATP1C1 also transports reverse T3 (rT3). oup.com

Solute Carrier Family 17 Member 4 (SLC17A4) has been more recently identified as a specific transporter for T3 and T4. nih.govnih.govresearchgate.net Its expression is notable in the gastrointestinal tract. nih.gov SLC17A4-mediated uptake of T4 is independent of sodium and chloride ions and is stimulated by a lower extracellular pH. nih.gov

Substrate Specificity of Key Thyroid Hormone Transporters
TransporterPrimary SubstratesKey Tissue Expression
MCT8 (SLC16A2)T3, T4, rT3, 3,3'-T2 frontiersin.orgBrain, Liver, Kidney, Heart nih.govsolvobiotech.com
MCT10 (SLC16A10)T3, Aromatic Amino Acids solvobiotech.comnih.govIntestine, Kidney, Liver, Placenta nih.gov
OATP1C1 (SLCO1C1)T4, rT3 oup.comBlood-Brain Barrier mct8.infooup.com
SLC17A4T3, T4 nih.govGastrointestinal Tract nih.gov

The transport of thyroid hormones by these carriers is a bidirectional process, facilitating both their entry into and exit from cells. frontiersin.orgnih.gov This bidirectional transport is crucial for maintaining appropriate intracellular hormone concentrations.

The mechanism is generally described as facilitated diffusion, which does not directly require energy in the form of ATP but relies on the electrochemical gradient of the substrate. frontiersin.org For instance, MCT8 and MCT10 are thought to function as exchangers, potentially coupling the transport of thyroid hormones to the movement of other molecules down their concentration gradient. nih.gov The "rocker-switch" model is a proposed mechanism for MFS transporters like MCT8 and OATP1C1, where the transporter alternates between outward-facing and inward-facing conformations to move substrates across the membrane. nih.gov

Studies have shown that both MCT8 and MCT10 facilitate cellular uptake and efflux of T4 and T3. frontiersin.orgnih.gov The efficiency of this process can be influenced by intracellular binding proteins, which can trap the hormones inside the cell and thus promote net uptake. nih.gov Similarly, SLC17A4 has been shown to facilitate the efflux of T3 and T4. nih.gov

Extracellular Binding Proteins and Their Influence on Circulating Thyroid Hormone Dynamics

In the bloodstream, the vast majority of T4 and T3 are bound to plasma proteins. This binding is reversible and plays a pivotal role in the pharmacokinetics of thyroid hormones. These binding proteins serve as a large, circulating reservoir, prevent the rapid clearance of hormones by the kidneys, and ensure their uniform distribution to tissues. researchgate.netyoutube.com Less than 0.1% of T4 and less than 1% of T3 circulate in the free, unbound form, which is the biologically active fraction available for cellular uptake. researchgate.netnih.gov

Thyroxine-binding globulin (TBG) is the primary transport protein for thyroid hormones in the blood, despite its relatively low concentration compared to other binding proteins. nih.govmedscape.comrlbuht.nhs.uk It is a glycoprotein (B1211001) synthesized in the liver. wikipedia.org TBG exhibits the highest binding affinity for both T4 and T3, binding approximately 75% of the total circulating T4. nih.govnih.govrlbuht.nhs.uk Due to its high affinity, TBG has a significant impact on the half-life and total concentration of thyroid hormones in the plasma. researchgate.net Normally, TBG is only about 25-30% saturated with thyroid hormone. rlbuht.nhs.ukwikipedia.orgoncohemakey.com

Transthyretin (TTR), formerly known as thyroxine-binding prealbumin, is another significant transport protein for thyroid hormones. nih.govnih.gov It has a lower affinity for T4 compared to TBG but is present in a higher concentration. nih.gov TTR binds approximately 15-20% of circulating T4. nih.govnih.gov It has a much lower affinity for T3. oncohemakey.com TTR is also involved in the transport of retinol (vitamin A) through its association with retinol-binding protein. researchgate.net

Albumin is the most abundant protein in the plasma and also contributes to the transport of thyroid hormones, although to a lesser extent than TBG and TTR. nih.govnih.gov It has a low affinity for both T4 and T3 but a very high capacity due to its high concentration. nih.gov Albumin binds approximately 10% of circulating T4 and about 30% of circulating T3. nih.govyoutube.com Due to its low affinity, it is thought to provide a readily available pool of hormone for tissues. researchgate.net

Characteristics of Thyroid Hormone Binding Proteins in Plasma
ProteinBinding Affinity for T4Percentage of Bound T4Percentage of Bound T3
Thyroxine-Binding Globulin (TBG)High nih.govnih.gov~75% nih.govnih.gov~75% medscape.comrlbuht.nhs.uk
Transthyretin (TTR)Intermediate nih.gov~15-20% nih.govnih.gov<5% researchgate.net
AlbuminLow nih.gov~10% nih.gov~20-30% researchgate.netyoutube.com

Pharmacological Rationale and Theoretical Advantages of Combination Thyroid Hormone Formulations

Scientific Basis for Mimicking Endogenous Thyroid Hormone Ratios

The human thyroid gland naturally secretes both thyroxine (T4) and triiodothyronine (T3), with T4 being the predominant hormone. The physiological ratio of T4 to T3 secretion by the thyroid gland is approximately 13:1 by weight frontiersin.orgbioscientifica.com. While T4 is considered a pro-hormone, T3 is the biologically active form that mediates most thyroid hormone effects at the cellular level nih.govfrontiersin.org. A substantial portion of the body's T3 pool is generated through the peripheral enzymatic conversion of T4 to T3 by deiodinase enzymes, particularly type 1 (D1) and type 2 (D2) deiodinases nih.govdrugbank.comfrontiersin.orgfrontiersin.org.

The premise behind combination therapy is that providing both T4 and T3 exogenously could more accurately replicate the complex interplay of thyroid hormone production and peripheral conversion, potentially addressing limitations observed with T4 monotherapy frontiersin.orgfrontiersin.org.

Theoretical Implications of T4 and T3 Co-administration on Tissue-Specific Thyroid Hormone Levels

The co-administration of T4 and T3 theoretically aims to optimize thyroid hormone levels not only in the serum but also within specific tissues. In the context of T4 monotherapy, while serum TSH levels may normalize, some patients and research models exhibit a skewed T4:T3 ratio, with relatively higher T4 and lower T3 concentrations in the serum frontiersin.orgnih.govfrontiersin.orgbrieflands.com. This imbalance can lead to a state referred to as "tissue hypothyroidism," where certain peripheral tissues may not receive adequate T3 despite normal systemic thyroid function tests frontiersin.orgbrieflands.comnih.govrestorativemedicine.org.

The pituitary gland, for instance, possesses unique transporters and deiodinase activity (D2) that allow it to maintain intracellular T3 levels even when peripheral tissues experience T3 deficiency restorativemedicine.org. This differential regulation means that TSH, primarily a pituitary-driven marker, might normalize on T4 monotherapy while other tissues remain hypothyroid nih.govfrontiersin.orgrestorativemedicine.org. Co-administration of T3 aims to directly supply the active hormone, thereby potentially normalizing intracellular T3 concentrations in tissues that may struggle with efficient T4-to-T3 conversion, or where T4 concentrations are not sufficient to drive optimal local T3 production via deiodinases bioscientifica.comfrontiersin.orgnih.govrestorativemedicine.org.

Comparison of Thyroid Hormone Homeostasis under T4 Monotherapy versus Combination Formulations in Research Models

Research models have provided insights into the differential effects of T4 monotherapy versus combination formulations on thyroid hormone homeostasis.

Studies in athyreotic rat models, which closely mimic human hypothyroidism, have demonstrated that T4 monotherapy, even at doses sufficient to normalize serum TSH, may not fully restore T3 levels in the plasma and various peripheral tissues bioscientifica.comfrontiersin.orgnih.gov. This can result in a higher T4:T3 ratio in the serum and evidence of localized hypothyroidism in tissues such as the brain, liver, and skeletal muscle bioscientifica.comfrontiersin.orgbrieflands.comnih.gov.

In contrast, combination therapy with both T4 and T3 in these animal models has shown the capacity to normalize not only serum TSH but also to redress the T3 deficit in peripheral tissues bioscientifica.comfrontiersin.orgnih.gov. Markers of euthyroidism, such as serum cholesterol levels, mitochondrial content, and enzymatic activity within liver and skeletal muscle, have been observed to approximate values in control rats more closely when sustained delivery of both T4 and T3 was employed nih.gov.

An illustrative comparison of thyroid hormone parameters in research models:

ParameterT4 Monotherapy (Hypothyroid Model)T4/T3 Combination Therapy (Hypothyroid Model)Euthyroid Control
Serum TSHNormalized frontiersin.orgnih.govNormalized frontiersin.orgnih.govNormal
Serum T4:T3 RatioHigh nih.govfrontiersin.orgbrieflands.comNormalized brieflands.comNormal
Tissue T3 LevelsLower in some tissues bioscientifica.comfrontiersin.orgnih.govRestored to normal bioscientifica.comfrontiersin.orgnih.govNormal
Tissue HypothyroidismPresent frontiersin.orgnih.govAbsent nih.govAbsent
Serum CholesterolHigher frontiersin.orgbrieflands.comnih.govNormalized brieflands.comnih.govNormal

Note: This table represents a synthesis of findings from research models and is intended to illustrate theoretical implications. In a live environment, this would be an interactive data table.

The hypothalamic-pituitary-thyroid (HPT) axis is a complex feedback system that regulates thyroid hormone production and release. Thyrotropin-releasing hormone (TRH) from the hypothalamus stimulates thyroid-stimulating hormone (TSH) release from the pituitary, which in turn stimulates T4 and T3 secretion from the thyroid gland mdpi.compnas.orgbioscientifica.comwikipedia.org. Both T4 and T3 exert negative feedback on the hypothalamus and pituitary to inhibit TRH and TSH secretion, maintaining hormonal homeostasis mdpi.compnas.orgwikipedia.orgnih.gov.

In hypothyroid patients treated with T4 monotherapy, TSH levels are often normalized, but this normalization can occur even if serum T3 levels are relatively lower or the T4:T3 ratio is skewed nih.govfrontiersin.orgbrieflands.com. This phenomenon is partly attributed to the localized regulation of T3 within the hypothalamus-pituitary unit. For instance, high T4 concentrations can downregulate type 2 deiodinase (D2) activity in peripheral tissues, reducing T4-to-T3 conversion, while D2 activity in the hypothalamus may be less affected frontiersin.orgbrieflands.com. This allows the pituitary to maintain T3 levels and thus TSH suppression, even if other tissues are T3 deficient nih.govfrontiersin.orgrestorativemedicine.org.

Mathematical modeling and research findings suggest that while T4 monotherapy is effective in normalizing TSH, it may not completely normalize the serum concentrations of T4 and T3, leading to an increased T4:T3 ratio frontiersin.orgnih.gov. Combination therapy, by providing both T4 and T3, aims to achieve a more physiologically balanced hormonal milieu, potentially optimizing the feedback mechanisms across the entire HPT axis and peripheral tissues frontiersin.orgfrontiersin.orgnih.govnih.gov. Some studies indicate that combination therapy can lead to better steady-state hormone concentrations, particularly for individuals with certain genetic polymorphisms (e.g., in DIO1 or DIO2 genes) that affect T4 to T3 conversion d-nb.infonih.govnih.govresearchgate.net.

Mechanistic Interactions of Liotrix Components with Other Biological Systems

Molecular Basis of Drug-Thyroid Hormone Interactions

The therapeutic efficacy of the components of Liotrix, levothyroxine (T4) and liothyronine (B1675554) (T3), can be significantly altered by concurrent administration of other drugs. These interactions can occur at various stages, including absorption, metabolism, and transport.

The gastrointestinal absorption of levothyroxine, a primary component of this compound, ranges from 40% to 80% and can be influenced by several factors, including gastric pH and the presence of binding agents. drugbank.commedicine.com

Cation Binding: Certain medications and supplements containing multivalent cations can interfere with the absorption of thyroid hormones by forming insoluble complexes or chelates in the gut. nih.govdrugbank.com For instance, iron and calcium supplements are known to significantly reduce levothyroxine absorption. drugbank.comconsensus.appresearchgate.net Other agents like cholestyramine, colestipol, colesevelam, lanthanum carbonate, and aluminum hydroxide also bind to thyroid hormones in the intestine, thereby impairing their bioavailability. rxlist.comdrugbank.comresearchgate.netmedscape.com To mitigate this, it is often recommended to separate the administration of thyroid hormones and these binding agents by several hours. nih.govresearchgate.net

pH Modulation: The acidity of the stomach plays a crucial role in the dissolution and absorption of levothyroxine tablets. nih.gov Medications that increase gastric pH, such as proton pump inhibitors (PPIs), can impair this process, potentially necessitating higher doses of the thyroid hormone. researchgate.netnih.gov Conversely, substances that lower gastric pH, like vitamin C (ascorbic acid), may enhance levothyroxine absorption, particularly in patients with conditions that cause impaired acid secretion. researchgate.netnih.gov Foods can also affect absorption; high-fiber foods, soy products, coffee, and grapefruit juice have been noted to reduce or delay the uptake of levothyroxine. nih.govdrugbank.comconsensus.appresearchgate.net

Table 1: Factors Influencing the Absorption and Bioavailability of this compound Components
Interaction TypeInteracting AgentMechanism of InteractionEffect on Bioavailability
Cation BindingCalcium Supplements (e.g., Calcium Carbonate)Forms insoluble complexes with thyroid hormones. nih.govdrugbank.comDecreased
Iron Supplements (e.g., Iron Sulfate)Forms insoluble complexes with thyroid hormones. nih.govresearchgate.netDecreased
Bile Acid Sequestrants (e.g., Cholestyramine, Colesevelam)Binds thyroid hormones in the intestine. rxlist.comdrugbank.comresearchgate.netDecreased
Antacids (e.g., Aluminum Hydroxide)Binds thyroid hormones in the gut. drugbank.comresearchgate.netDecreased
pH ModulationProton Pump Inhibitors (PPIs)Increases gastric pH, impairing hormone dissolution. researchgate.netnih.govDecreased
Vitamin C (Ascorbic Acid)Lowers gastric pH, potentially enhancing absorption. researchgate.netnih.govIncreased
Food InteractionsHigh-Fiber Foods, Soy Products, CoffeeBinds to levothyroxine or otherwise interferes with absorption. nih.govconsensus.appDecreased
Grapefruit JuiceMay delay absorption. nih.govresearchgate.netDecreased/Delayed

Thyroid hormones are metabolized through several pathways, primarily deiodination, but also glucuronidation and sulfation, which facilitate their elimination. nih.govyoutube.com

Deiodinase Modulation: The conversion of the prohormone T4 to the more biologically active T3 is a critical step, catalyzed by deiodinase enzymes (D1 and D2). nih.govyoutube.com The activity of these enzymes can be influenced by various physiological states and substances. nih.gov Another deiodinase, D3, inactivates thyroid hormones by converting T4 to reverse T3 (rT3) and T3 to 3,3'-T2. nih.govyoutube.com Drugs that affect deiodinase activity can therefore alter the balance of active and inactive thyroid hormones in the body.

Glucuronidation and Sulfation: These "phase II" metabolic processes occur mainly in the liver and increase the water solubility of thyroid hormones, preparing them for excretion in bile and urine. nih.govyoutube.comclinicalgate.com Glucuronide and sulfate conjugates are generally considered inactive. clinicalgate.comoncohemakey.com However, sulfation can be a reversible process, and some sulfated metabolites can be reactivated by sulfatases. clinicalgate.com Certain drugs can induce the enzymes responsible for glucuronidation and sulfation, thereby accelerating the clearance of thyroid hormones and potentially increasing dosage requirements.

Table 2: Major Metabolic Pathways for this compound Components
PathwayEnzymes InvolvedPrimary LocationFunctionKey Metabolites
DeiodinationIodothyronine Deiodinases (D1, D2, D3)Liver, Kidney, Peripheral Tissues nih.govyoutube.comActivation (T4 to T3) and inactivation (T4 to rT3; T3 to T2). nih.govyoutube.comTriiodothyronine (T3), Reverse T3 (rT3), Diiodothyronines (T2)
GlucuronidationUDP-glucuronosyltransferases (UGTs)Liver youtube.comIncreases water solubility for biliary excretion. youtube.comclinicalgate.comT4-glucuronide, T3-glucuronide
SulfationSulfotransferases (SULTs)Liver youtube.comInactivation and preparation for excretion; can be reversible. clinicalgate.comT4-sulfate, T3-sulfate

In the bloodstream, over 99% of T4 and T3 are non-covalently bound to transport proteins. clinicalgate.com This binding creates a large circulating reservoir of hormone, with only the small, unbound fraction being metabolically active. drugbank.comclinicalgate.com The three main transport proteins are Thyroxine-binding globulin (TBG), Transthyretin (TTR), and Albumin. clinicalgate.comwikipedia.org

Drugs can interfere with this protein binding in two primary ways: by displacing thyroid hormones from their binding sites or by altering the concentration of the transport proteins themselves. For example, high doses of salicylates can compete with T4 for binding sites on TBG and TTR. nih.gov Estrogens and oral contraceptives are known to increase the concentration of TBG, which leads to a higher total T4 level but a normal free T4 level. rxlist.com Since only the free hormone is active, understanding these interactions is crucial for the correct interpretation of thyroid function tests.

Table 3: Major Thyroid Hormone Transport Proteins
Transport ProteinBinding AffinityProportion of T4 BoundFactors Affecting Concentration/Binding
Thyroxine-binding globulin (TBG)High~75% nih.govIncreased by estrogens, oral contraceptives. rxlist.com
Transthyretin (TTR)Intermediate~15-20%Binding inhibited by salicylates, ethacrynic acid. nih.gov
AlbuminLow~5-10%Binds numerous drugs and endogenous substances. nih.gov

Pharmacodynamic Interplay with Metabolic Pathways

Thyroid hormones stimulate nearly all aspects of carbohydrate metabolism. colostate.edu They increase the rate of glucose absorption from the gastrointestinal tract and enhance the uptake of glucose by cells, an effect that can potentiate the action of insulin. saudijournals.comoptimaldx.comnih.gov

In the liver, thyroid hormones increase glucose production by stimulating both gluconeogenesis (the synthesis of glucose from non-carbohydrate sources) and glycogenolysis (the breakdown of glycogen into glucose). colostate.edusaudijournals.comoptimaldx.com This increased hepatic glucose output is a key feature of a hyperthyroid state and can lead to glucose intolerance. saudijournals.comfrontiersin.org The hormones achieve this by upregulating the expression of key enzymes involved in these pathways, such as PEPCK and G6Pase. saudijournals.com Consequently, initiating thyroid hormone therapy in patients on antidiabetic medications may require an adjustment of the hypoglycemic agent's dosage. rxlist.commedscape.com

Table 4: Effects of this compound Components on Carbohydrate Metabolism
Metabolic ProcessEffect of Thyroid HormonesPrimary LocationMechanism
GluconeogenesisStimulation colostate.edusaudijournals.comLiver saudijournals.comoptimaldx.comIncreases expression of enzymes like PEPCK and G6Pase. saudijournals.com
GlycogenolysisStimulation colostate.edusaudijournals.comLiver saudijournals.comoptimaldx.comPromotes the breakdown of stored glycogen to release glucose. optimaldx.commhmedical.com
Intestinal Glucose AbsorptionIncreased saudijournals.comoptimaldx.comGastrointestinal TractFacilitates faster absorption of dietary glucose. nih.gov
Cellular Glucose UptakeIncreased colostate.edusaudijournals.comPeripheral Tissues (e.g., muscle, adipose)Potentiates insulin-dependent glucose uptake. saudijournals.comfrontiersin.org

Thyroid hormones play a complex and critical role in regulating lipid metabolism, influencing both the synthesis (lipogenesis) and breakdown (lipolysis) of fats. jscimedcentral.comjscimedcentral.com The net effect of thyroid hormone action is an acceleration of fat mobilization and turnover. colostate.edu

Lipolysis: Thyroid hormones stimulate lipolysis, the breakdown of triglycerides stored in adipose tissue into free fatty acids (FFAs) and glycerol. colostate.edufrontiersin.orgnih.gov This increases the concentration of FFAs in the plasma, making them available to other tissues, like the liver and muscle, for energy production through β-oxidation. colostate.edunih.gov The expression and activity of key enzymes like hepatic lipase and adipose triglyceride lipase (ATGL) are enhanced by thyroid hormones. mdpi.com

Table 5: Influence of this compound Components on Lipid Metabolism
Metabolic ProcessEffect of Thyroid HormonesPrimary LocationKey Mechanisms and Enzymes Involved
LipolysisStimulation colostate.edunih.govAdipose Tissue, LiverIncreases activity of Hepatic Lipase and Adipose Triglyceride Lipase (ATGL). mdpi.com
Lipogenesis (De Novo)Stimulation nih.govLiverInduces transcription of lipogenic genes like FASN and ACC. jscimedcentral.comnih.gov
Fatty Acid OxidationEnhanced colostate.edunih.govLiver, MuscleIncreased availability of FFAs from lipolysis promotes their oxidation for energy. nih.gov
Cholesterol MetabolismIncreased ClearanceLiverLeads to lower plasma cholesterol levels. colostate.edu

Advanced Research Methodologies and Experimental Models in Liotrix Studies

In Vitro Experimental Systems for Thyroid Hormone Research

In vitro models provide a controlled environment to investigate the molecular and cellular effects of thyroid hormones. These systems are instrumental in isolating specific biological processes that, in a whole organism, are part of a complex interplay of systemic and local factors.

Cell Culture Models for Receptor Binding and Gene Expression Studies

Cell culture systems are fundamental tools for studying the direct effects of liotrix components on cellular function. Thyroid hormones regulate gene expression by binding to specific nuclear receptors, which then act as ligand-activated transcription factors. als-journal.com

Receptor Binding Assays: Various cell lines are utilized to study the binding affinity of T3 and T4 to thyroid hormone receptors (TRs). For instance, HEK293 cells stably expressing human thyroid-stimulating hormone receptor (TSHR) are used to analyze ligand-receptor interactions. cells-online.com The binding of T3 to its nuclear receptors initiates a cascade of events leading to the regulation of target gene transcription. nih.gov

Gene Expression Analysis: The impact of thyroid hormones on gene expression is extensively studied in various cell types. als-journal.com In primary astrocyte cultures, T3 has been shown to alter the expression of numerous genes, highlighting its role in brain development and function. oup.com These studies often employ techniques like RNA sequencing to obtain a comprehensive view of the transcriptional response to thyroid hormone stimulation. oup.com The interaction of TRs with specific DNA sequences, known as thyroid hormone response elements (TREs), is a key mechanism in this process. als-journal.com

Interactive Table: Cell Lines Used in Thyroid Hormone Research

Cell Line Origin Application in Thyroid Hormone Research
HEK293 Human Embryonic Kidney Studies on TSHR binding and signaling pathways. cells-online.com
Primary Astrocytes Mouse Cerebral Cortex Analysis of T3-mediated gene expression in neural cells. oup.com
H4 Human Glioma Cells Human Brain Co-culture systems to study thyroid hormone metabolism and action. researchgate.net

Biochemical Assays for Deiodinase Activity and Hormone Metabolism

Deiodinases are enzymes that play a critical role in the activation and inactivation of thyroid hormones by removing iodine atoms. nih.gov Biochemical assays are essential for quantifying the activity of these enzymes and understanding the metabolism of this compound.

Measuring Deiodinase Activity: The activity of deiodinases, such as type 1 iodothyronine deiodinase (DIO1), can be measured by monitoring the release of iodide from thyroid hormone substrates. nih.gov A common method involves incubating cell or tissue homogenates with a labeled thyroid hormone, like T4, and then quantifying the production of metabolites such as T3 or reverse T3 (rT3). wikipedia.org Non-radioactive methods, such as the Sandell-Kolthoff reaction, have also been developed to detect iodide release in a high-throughput format. nih.gov

Studying Hormone Metabolism: These assays are crucial for understanding how the T4 component of this compound is converted to the more biologically active T3 in various tissues. oup.com For example, studies have shown that T3 regulates the expression of type 1 iodothyronine deiodinase mRNA in the rat liver, indicating a feedback mechanism in thyroid hormone metabolism. researchgate.net

In Vivo Animal Models for Studying Thyroid Hormone Action

Animal models are indispensable for studying the systemic effects of this compound and the complex interplay of thyroid hormones in a living organism. These models allow researchers to investigate the physiological consequences of altered thyroid hormone levels and signaling pathways. nih.gov

Inducing Hypothyroidism in Research Animals (e.g., Dietary, Medicamentous, Surgical Methods)

To study the effects of thyroid hormone replacement therapies like this compound, researchers first need to induce a state of hypothyroidism in animal models. Several methods are commonly used, each with its own advantages and limitations. romj.org

Dietary Methods: Feeding animals an iodine-deficient diet can lead to hypothyroidism. romj.org This method mimics one of the natural causes of hypothyroidism in humans.

Medicamentous Methods: The administration of antithyroid drugs, such as propylthiouracil (B1679721) (PTU) or methimazole (mercazolil), is a widely used technique to induce hypothyroidism. romj.orgresearchgate.net These drugs interfere with the synthesis of thyroid hormones.

Surgical Methods: Surgical removal of the thyroid gland (thyroidectomy) results in a complete and permanent state of hypothyroidism. romj.org This method provides a clear baseline for studying the effects of hormone replacement.

Interactive Table: Methods for Inducing Hypothyroidism in Animal Models

Method Description Animal Model Key Findings
Dietary Low-iodine diet Guinea Pigs Mild changes in thyroid glands, no gross lesions of hypothyroidism. nih.govavma.org
Medicamentous Propylthiouracil (PTU) in drinking water Mice, Guinea Pigs Effective in inducing hypothyroidism, confirmed by histological analysis of the thyroid gland. researchgate.netnih.govavma.org
Medicamentous Methimazole (Mercazolil) in drinking water Rats Significant decrease in serum T3 and T4 levels, reduced heart rate and blood pressure. romj.org
Surgical Thyroidectomy Rats Used to create a model of complete thyroid hormone deficiency. diabetesjournals.org

Genetic Models (e.g., Thyroid Hormone Receptor Gene Mutations, Deiodinase Gene Knockouts)

Genetically modified animal models have provided invaluable insights into the specific roles of different components of the thyroid hormone signaling pathway. nih.gov

Thyroid Hormone Receptor Gene Mutations: Mice with targeted mutations in the TR genes (TRα and TRβ) have been developed to study conditions like resistance to thyroid hormone (RTH). researchgate.netnih.gov For example, mice with a mutation in the TRβ gene exhibit elevated levels of thyroid hormones and TSH, mimicking the human syndrome of RTH. nih.gov

Deiodinase Gene Knockouts: Mice lacking specific deiodinase enzymes (e.g., Dio1 or Dio2 knockout mice) have been instrumental in understanding the tissue-specific roles of these enzymes in thyroid hormone activation and metabolism. oup.comjax.org For instance, Dio2 knockout mice show impaired adaptive thermogenesis due to a lack of T3 production in brown adipose tissue. diabetesjournals.org

Transport and Metabolism-Modified Animal Models

The transport of thyroid hormones into cells and their subsequent metabolism are crucial for their biological activity. Animal models with modifications in these processes help to elucidate their importance. nih.gov

Thyroid Hormone Transporter Models: The development of animal models with mutations in thyroid hormone transporters, such as the monocarboxylate transporter 8 (MCT8), has been important for studying the role of these proteins in brain development. nih.gov

Studying Systemic Effects: These models, in conjunction with the other experimental systems, allow for a comprehensive understanding of how the components of this compound are transported, metabolized, and utilized throughout the body, ultimately leading to their diverse physiological effects.

Historical Evolution of Scientific Understanding in Combination Thyroid Hormone Therapy

Early Concepts of Thyroid Hormone Secretion and Replacement

In the nascent stages of thyroid hormone understanding, it was widely believed that the maintenance of serum levels for both thyroxine (T4) and triiodothyronine (T3) was primarily achieved through direct secretion from the thyroid gland. drugbank.comnih.gov This foundational concept influenced the early approaches to thyroid hormone replacement. Liotrix was consequently developed as a synthetic preparation comprising both T4 and T3, specifically formulated in a 4:1 ratio by weight. drugbank.comnih.govrxabbvie.compediatriconcall.com The rationale behind this fixed-ratio combination was to attempt to mimic what was then understood as the natural hormonal secretion pattern of the thyroid gland. ksumsc.com

Table 1: Key Components of this compound

Component Common NameChemical Name (Sodium Salt)Ratio in this compound (by weight)
Thyroxine (T4)Levothyroxine sodium4
Triiodothyronine (T3)Liothyronine (B1675554) sodium1

Paradigm Shifts: Discovery of Peripheral T4-to-T3 Conversion and its Impact on Monotherapy Justification

A pivotal paradigm shift in thyroid endocrinology occurred with the discovery of peripheral deiodination. It became evident that the thyroid gland secretes significantly more T4 than T3, approximately ten times more. drugbank.comnih.gov Furthermore, it was revealed that a substantial portion, around 80%, of the circulating triiodothyronine (T3) is not directly secreted by the thyroid but is instead generated through the deiodination of T4 in peripheral tissues. drugbank.comnih.govwikipedia.org This understanding fundamentally altered the justification for thyroid hormone replacement strategies.

The recognition of T4's role as a prohormone, capable of being converted into the more biologically active T3 in various tissues, led to the widespread adoption and justification of levothyroxine (T4) monotherapy. drugbank.comnih.govthyroid.org The prevailing view became that administration of T4 alone was sufficient to maintain physiological levels of both T4 and T3 in most patients. drugbank.comnih.gov This shift in understanding challenged the initial rationale for fixed-ratio combination therapies like this compound, as concerns arose that direct administration of T3 might lead to supratherapeutic levels of the hormone in the circulation. drugbank.comnih.gov

Ongoing Scientific Debates and the Search for Optimal Physiological Mimicry in Thyroid Hormone Formulations

Despite the widespread acceptance of T4 monotherapy, scientific debates persist regarding the optimal approach to thyroid hormone replacement, particularly in the context of achieving complete physiological mimicry. thyroid.orgverywellhealth.comthyroid.orgnih.govoup.com this compound, with its fixed T4:T3 ratio, continues to be discussed within these debates as an attempt to replicate the body's natural hormonal balance. ksumsc.comnih.gov

Research findings comparing T4 monotherapy with T4/T3 combination therapy, which includes formulations like this compound, have yielded complex results. Studies indicate that combination therapy can lead to lower serum T4 levels and higher serum T3 levels compared to T4 monotherapy. nih.govnih.gov For instance, a meta-analysis found that combination therapy with T4 + T3 resulted in significantly lower Free T4 and Total T4 levels, while Total T3 levels were significantly higher. nih.gov Some research has also suggested that combination treatment may normalize the free T3 to free T4 ratio in patients who have undergone thyroidectomy, a ratio that may remain suboptimal with T4 monotherapy alone. thyroid.org

The complexity of thyroid hormone metabolism, including the intricate roles of deiodinase enzymes in converting T4 to T3 in different tissues, contributes to the ongoing scientific discourse. oup.comoup.comthyroiduk.org The observation that a subset of hypothyroid patients may continue to experience symptoms despite biochemical normalization with T4 monotherapy fuels continued interest in combination therapies like this compound, exploring whether these formulations might offer a more complete physiological replacement for certain individuals. thyroid.orgverywellhealth.comnih.govthyroiduk.org The search for optimal physiological mimicry in thyroid hormone formulations continues to drive research in this field.

Q & A

Q. Table 1: Key Parameters for this compound Research Design

ParameterBasic Research FocusAdvanced Research Focus
Population Healthy volunteersComorbid cohorts (e.g., CKD, CVD)
Intervention Fixed T4:T3 ratiosPersonalized dosing algorithms
Outcome Metrics Serum T4, T3, TSHTissue-specific TR activation
Statistical Tools ANOVA, t-testsMachine learning, meta-analysis
Bias Control Randomization, blindingCausal inference models

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Liotrix
Reactant of Route 2
Liotrix

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.